
2-Cyano-1H-pyrrol-1-yl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1H-pyrrol-1-yl methylcarbamate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 2-Cyano-1H-pyrrol-1-yl methylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with cyanoacetic acid and methyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
2-Cyano-1H-pyrrol-1-yl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
2-Cyano-1H-pyrrol-1-yl methylcarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyano-1H-pyrrol-1-yl methylcarbamate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methylcarbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
2-Cyano-1H-pyrrol-1-yl methylcarbamate can be compared with other pyrrole derivatives, such as:
1-Methyl-2-pyrrolecarboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Studied for its potential anticancer and antimicrobial activities.
3,4-Dimethyl-1H-pyrrole-2,5-dione: Used in the synthesis of dyes and pigments.
Propriétés
Formule moléculaire |
C7H7N3O2 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(2-cyanopyrrol-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C7H7N3O2/c1-9-7(11)12-10-4-2-3-6(10)5-8/h2-4H,1H3,(H,9,11) |
Clé InChI |
LZDGWOQSYXGNEV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)ON1C=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


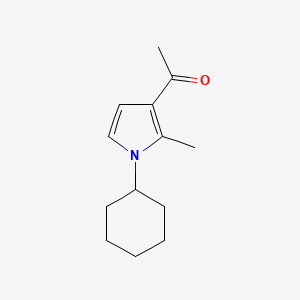
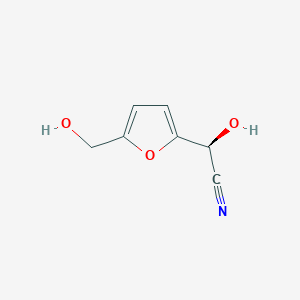
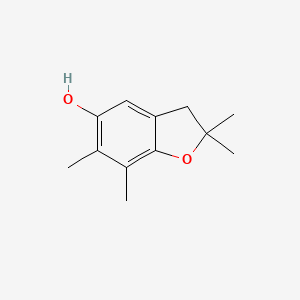
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)

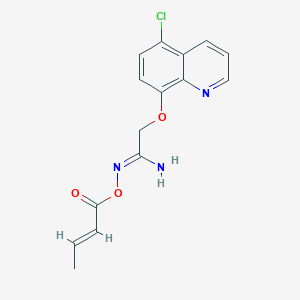
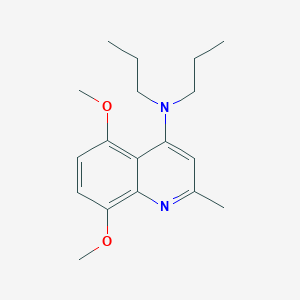

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
